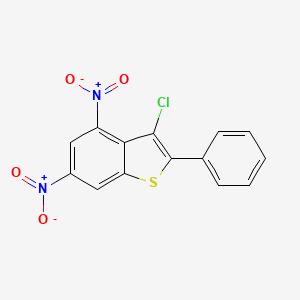![molecular formula C18H15ClN4O2 B11468318 N-(3-chloro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11468318.png)
N-(3-chloro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, which is further substituted with a 3-chloro-4-methylphenyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of 1,2-aromatic diamines with alkyl or aryl carboxylic acids. This reaction can be accelerated using electrostatically charged microdroplets generated by a nano-electrospray ion source . The reaction is catalyzed by the extraordinary acidity at the droplet surface, which allows the carboxylic acid to function as a C-centered electrophile. The intermediate arylamides formed in this process undergo dehydration to yield the final benzimidazole product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and microreactors can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the pyrimidine ring and additional substituents.
Pyrimido[1,2-a]benzimidazoles: A class of compounds with similar fused ring structures but different substituents.
Triazavirin: An antiviral compound with a similar heterocyclic structure.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both a benzimidazole and pyrimidine ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H15ClN4O2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-10-6-7-11(8-12(10)19)20-17(25)15-9-16(24)22-18-21-13-4-2-3-5-14(13)23(15)18/h2-8,15H,9H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
LUDVOQKCPJIMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Benzodioxol-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11468240.png)

![6-(3,4-Dimethoxyphenyl)-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11468250.png)
![3-(4-Fluorophenyl)-7-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11468258.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B11468260.png)
![3-(5-Bromo-2-fluorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11468270.png)
![8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B11468279.png)
![4-(4-chlorophenyl)-6-(3-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468290.png)

![methyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-7-oxo-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl]benzoate](/img/structure/B11468300.png)
![11-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11468306.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B11468308.png)
![2-amino-7-[3-(benzyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468312.png)

